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molecular formula C6H2BrClFI B1504759 1-Bromo-5-chloro-4-fluoro-2-iodobenzene CAS No. 1067882-65-8

1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Cat. No. B1504759
M. Wt: 335.34 g/mol
InChI Key: CEXHYWMZQCRMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324235B2

Procedure details

A solution of 1 mmol of n-butyllithium (1N in hexane) is added dropwise to a solution of 1 mmol of 1-bromo-5-chloro-4-fluoro-2-iodo-benzene in 20 ml of tetrahydrofuran cooled to −78° C. After the addition, 1.1 mmol of N,N-dimethylformamide is added and the mixture is allowed to warm to room temperature. 100 ml of tert-butylmethyl ether then 20 ml of water are added. The organic phase is separated, washed with 20 ml of brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br:6][C:7]1[CH:12]=[C:11]([Cl:13])[C:10]([F:14])=[CH:9][C:8]=1I.CN(C)[CH:18]=[O:19].C(OC)(C)(C)C>O1CCCC1.O>[Br:6][C:7]1[CH:12]=[C:11]([Cl:13])[C:10]([F:14])=[CH:9][C:8]=1[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)Cl)F)I
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.1 mmol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with 20 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (SiO2 60 F)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C(=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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